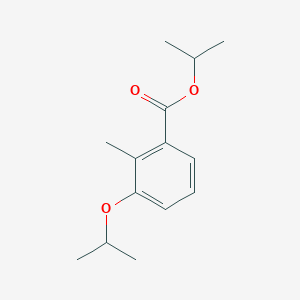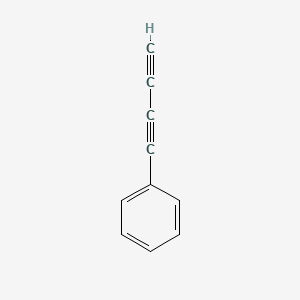
Benzene, 1,3-butadiynyl-
Vue d'ensemble
Description
Benzene, 1,3-butadiynyl- is an organic compound characterized by the presence of a benzene ring substituted with a buta-1,3-diyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of conjugated triple bonds in the buta-1,3-diyne moiety imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, 1,3-butadiynyl- can be synthesized through several methods. One common approach involves the cross-coupling reaction of terminal alkynes with dihaloarenes in the presence of palladium and copper catalysts. For instance, the reaction of (E)-1,2-diiodoalkenes with terminal alkynes in the presence of palladium(II) acetate and copper(I) iodide at room temperature yields unsymmetrical buta-1,3-diynes .
Industrial Production Methods: Industrial production of buta-1,3-diynylbenzene typically involves large-scale cross-coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,3-butadiynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Benzene, 1,3-butadiynyl- has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the design of bioactive molecules and probes for biological studies.
Medicine: Derivatives of buta-1,3-diynylbenzene have shown potential as antibacterial and anticancer agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its conjugated system and stability.
Mécanisme D'action
The mechanism of action of buta-1,3-diynylbenzene involves its interaction with molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Buta-1,3-diyne: A simpler analogue with only the buta-1,3-diyne moiety.
Phenylacetylene: Contains a single triple bond attached to a benzene ring.
Diphenylacetylene: Features two phenyl groups attached to a central triple bond.
Uniqueness: Benzene, 1,3-butadiynyl- is unique due to the presence of two conjugated triple bonds, which impart distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propriétés
Formule moléculaire |
C10H6 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H6/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H |
Clé InChI |
NQLJPVLOQMPBPE-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

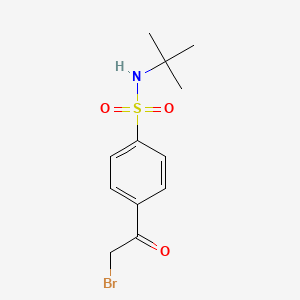
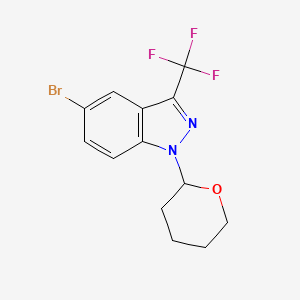
![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)
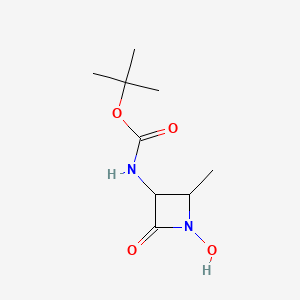
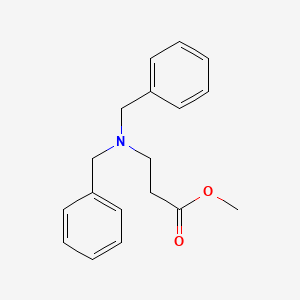
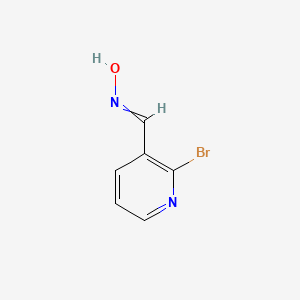
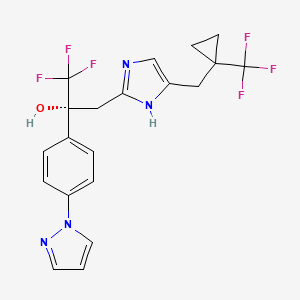
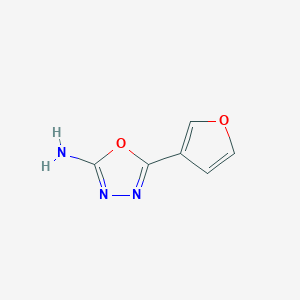
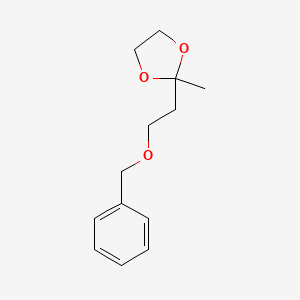
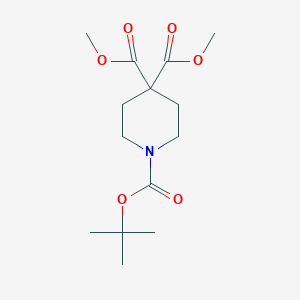
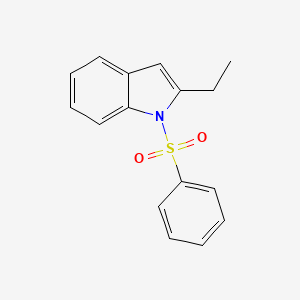
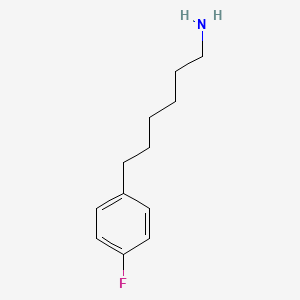
![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)
